1-Decyl-3-methylimidazolium

Description

Contextualization of 1-Decyl-3-methylimidazolium within the Broader Class of Ionic Liquids in Research

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C, and many are liquid at room temperature. evitachem.comnih.gov Their growing popularity in research and industry stems from their unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of substances. evitachem.comnbinno.commdpi.com Within this class, imidazolium-based ILs are among the most extensively studied. mdpi.com

This compound ([C10mim]) is a prominent member of the imidazolium-based ionic liquid family. nbinno.com It consists of an imidazolium (B1220033) cation with a decyl group and a methyl group attached to the nitrogen atoms, paired with a variety of possible anions, such as chloride ([Cl]⁻), bromide ([Br]⁻), or tetrafluoroborate (B81430) ([BF₄]⁻). evitachem.comnbinno.comchemimpex.com The specific anion significantly influences the compound's physicochemical properties. The structure of this compound allows for its use in a wide array of applications, positioning it as a versatile tool for researchers. chemimpex.com Its applications span across green chemistry, electrochemistry, biotechnology, materials science, and catalysis. chemimpex.com

Significance of Long-Chain Alkyl Substituents in Imidazolium-Based Ionic Liquids for Specific Research Applications

The presence of a long-chain alkyl substituent, such as the decyl group in this compound, is a key determinant of its physical and chemical behavior. chemimpex.com This long chain enhances the compound's hydrophobicity, which in turn influences its solubility and phase behavior. scbt.com One of the most notable characteristics imparted by the long alkyl chain is surfactant-like behavior, leading to the formation of micelles in aqueous solutions.

This amphiphilic nature is crucial for a variety of applications. For instance, the long alkyl chain is associated with increased antimicrobial activity. mdpi.comnih.gov In the realm of materials science, the chain length affects the formation of liquid crystalline phases. rsc.org Longer alkyl chains also lead to more structured arrangements between cations and anions in the liquid state. tandfonline.com Furthermore, in separation processes, a longer alkyl chain on the imidazolium cation has been shown to result in more cost-efficient extraction of alcohols from water. mdpi.com The enhanced hydrophobicity and specific interactions facilitated by the long decyl chain make this compound suitable for applications such as lubricant additives and as a coating material for solid-phase microextraction (SPME) fibers.

Evolution of Academic Interest and Research Trajectories for this compound

Academic interest in ionic liquids has been on a steady rise, and this compound has been part of this evolution. acs.org Initially, research focused on the fundamental properties and synthesis of these novel compounds. researchgate.netchemdad.com The synthesis of this compound salts, typically through the reaction of 1-methylimidazole (B24206) with a decyl halide, has been well-documented. nbinno.comresearchgate.net

Over time, research has shifted towards exploring its diverse applications. In the field of "green chemistry," it is utilized as an environmentally benign solvent alternative to volatile organic compounds. chemimpex.com Its favorable electrochemical properties, including good ionic conductivity and a wide electrochemical window, have led to its investigation as an electrolyte in batteries and supercapacitors. nbinno.comchemimpex.com

More recent research has delved into more specialized applications. These include its use as a corrosion inhibitor for mild steel, a clathrate hydrate (B1144303) crystal inhibitor in drilling fluids, and in the extraction and purification of biomolecules. sigmaaldrich.comrsc.org Studies have also explored its interactions with proteins and its potential in drug delivery systems. nbinno.commdpi.com The ongoing research into this compound and its derivatives continues to uncover new potential uses, highlighting its versatility and sustained relevance in the scientific community. nbinno.com

Physicochemical Properties of this compound Salts

This table summarizes key physicochemical properties of different this compound salts, highlighting how the anion influences the compound's characteristics.

| Property | This compound Bromide | This compound Chloride | This compound Tetrafluoroborate |

| CAS Number | Not specified in provided results | 171058-18-7 chemimpex.com | 244193-56-4 |

| Molecular Formula | C₁₄H₂₈BrN₂ nbinno.com | C₁₄H₂₇ClN₂ chemimpex.com | C₁₄H₂₇BF₄N₂ |

| Molecular Weight | 306.29 g/mol nbinno.com | 258.83 g/mol chemimpex.com | 310.18 g/mol |

| Appearance | Colorless to yellowish liquid nbinno.com | Colorless to slightly yellow liquid chemimpex.com | Colorless to pale yellow liquid evitachem.com |

| Melting Point | -6°C nbinno.com | -30°C nbinno.com | <25°C |

| Density | Not specified in provided results | 0.99 g/mL chemimpex.com | ~1.11 g/cm³ at 19°C |

| Refractive Index | Not specified in provided results | n20D 1.50 chemimpex.com | n20/D 1.438-1.450 sigmaaldrich.com |

| Conductivity | Good conductivity nbinno.com | High conductivity nbinno.com | ~1.27 mS/cm at 30°C |

| Thermal Stability | High thermal stability nbinno.com | Up to 300°C nbinno.com | High thermal stability evitachem.com |

Compound Names Mentioned

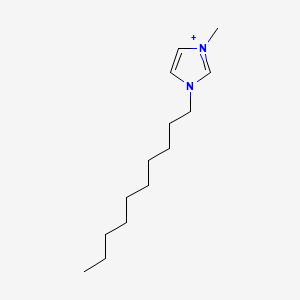

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-decyl-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16/h12-14H,3-11H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVVBLGHGCHZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048089 | |

| Record name | 1-Decyl-3-methylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.38 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81994-88-9 | |

| Record name | 1-Decyl-3-methylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Purity Assessment in 1 Decyl 3 Methylimidazolium Research

Strategies for the Preparation of 1-Decyl-3-methylimidazolium and its Anion Variants

The preparation of this compound-based ionic liquids can be achieved through several synthetic strategies, each with its own set of advantages and limitations. These methods range from traditional two-step processes involving direct alkylation followed by anion exchange to more modern, greener approaches such as microwave-assisted and mechanochemical synthesis.

The most common method for synthesizing the this compound cation is through a direct quaternization reaction, also known as an S_N2 alkylation. This typically involves the reaction of a 1-substituted imidazole, most commonly 1-methylimidazole (B24206), with a decyl halide.

A standard laboratory procedure involves reacting equimolar amounts of 1-methylimidazole with a haloalkane, such as 1-chlorodecane (B1663957) or 1-bromodecane (B1670165). ottokemi.com The reaction to form the chloride salt, [C₁₀MIM]Cl, is often carried out by refluxing the mixture at temperatures between 80-90°C for an extended period, typically 48 to 72 hours, under an inert nitrogen atmosphere. Similarly, the bromide salt, [C₁₀MIM]Br, can be synthesized by reacting 1-methylimidazole with 1-bromodecane at a lower temperature of approximately 60°C for 24 hours with vigorous stirring. researchgate.net The resulting product is often a viscous yellow liquid. This one-step synthesis is straightforward but can require long reaction times and careful control of conditions to maximize the yield and minimize the formation of impurities. researchgate.net

Following the synthesis of a this compound halide, the anion can be readily exchanged to produce a variety of other ionic liquids with different properties. This process, known as metathesis or anion exchange, is a versatile pathway to tailor the characteristics of the ionic liquid.

The process typically involves dissolving the initial this compound halide (e.g., bromide) in an organic solvent like dichloromethane (B109758). An aqueous solution of a salt containing the desired anion, such as sodium hexafluorophosphate (B91526) (NaPF₆) or sodium tetrafluoroborate (B81430) (NaBF₄), is then added. evitachem.com The mixture is stirred at room temperature, leading to a biphasic system where the hexafluorophosphate or tetrafluoroborate anion exchanges with the bromide anion. This exchange is driven by the differing solubilities of the salts in the aqueous and organic phases. For instance, reacting [C₁₀MIM]Cl with sodium triflate can yield this compound triflate. The choice of solvent can significantly influence the reaction; for example, using methanol (B129727) as a solvent has been shown to be effective for producing tetrafluoroborate and hexafluorophosphate variants. researchgate.net

To overcome the long reaction times associated with conventional heating methods, microwave-assisted synthesis has emerged as a rapid and efficient alternative for preparing ionic liquids. biotechjournal.inscirp.org This technique utilizes microwave irradiation to heat the reaction mixture, which can dramatically reduce reaction times and often leads to higher yields. mdpi.comscielo.org.mx

For the synthesis of this compound chloride, microwave irradiation at 300 MHz and 100°C can shorten the reaction time to just 2 to 4 hours, achieving yields comparable to thermal methods (90–93%). This method is considered a green chemistry approach as it is highly efficient and can often be performed without a solvent. biotechjournal.in While this protocol is advantageous for its speed and efficiency, challenges related to scalability and energy consumption may limit its industrial adoption.

Mechanochemical synthesis offers another environmentally friendly pathway for the preparation of this compound chloride that avoids the use of solvents entirely. This solid-state method involves the use of mechanical force, typically through ball milling, to initiate the chemical reaction.

In a typical procedure, 1-methylimidazole and 1-chlorodecane are subjected to high-speed ball milling. For example, milling the reactants at 500 rpm for 6 hours can produce this compound chloride in an 85% yield. This solvent-free approach eliminates solvent waste, making it a green alternative to traditional solution-phase synthesis. smu.ca However, this method requires specialized ball-milling equipment.

Microwave-Assisted Synthetic Protocols

Influence of Synthetic Parameters on Compound Yield and Purity in Research Settings

The yield and purity of this compound salts are highly dependent on the specific parameters of the synthesis. Factors such as temperature, reaction time, and the choice of solvent play a crucial role in the outcome of the reaction.

Optimization studies have shown that for the direct quaternization to produce [C₁₀MIM]Cl, solvent-free conditions can enhance reaction efficiency by minimizing dilution effects. For instance, a reaction conducted without a solvent at 80°C for 72 hours resulted in a yield of 89% and a purity of 95%. In contrast, using toluene (B28343) as a solvent under similar conditions might lead to lower yields. The choice of anion and cation can also significantly influence the properties of the resulting ionic liquid. dcu.ie

The table below illustrates how different reaction conditions can affect the yield and purity of this compound chloride.

For anion exchange reactions, the solvent and reaction time are also critical. In the synthesis of [C₁₀MIM]BF₄ and [C₁₀MIM]PF₆ from the corresponding bromide salt, methanol was found to be an effective solvent. researchgate.net The optimal reaction time for the synthesis of the tetrafluoroborate salt was determined to be 5 days, yielding 80.7%, while the hexafluorophosphate salt required 7 days to achieve a 95.8% yield. researchgate.net The use of catalytic additives, such as tetrabutylammonium (B224687) bromide, can also influence the reaction by potentially reducing the required reaction time.

Advanced Purification Techniques for Research-Grade this compound

Achieving high purity is essential for many applications of ionic liquids, as impurities can significantly alter their physicochemical properties. nih.gov Commercially available this compound chloride can contain unreacted starting materials like 1-chlorodecane and other byproducts. Therefore, advanced purification techniques are often necessary to obtain research-grade material (>98% purity).

A multi-step purification sequence can be employed to achieve high purity levels of up to 99.5%. This process often begins with a charcoal treatment, where activated charcoal is used to adsorb aromatic and fluorescent impurities through π-π interactions. researchgate.net This is followed by filtration through a silica (B1680970) plug to remove any remaining particulate matter and residual ions. Finally, liquid-liquid extraction, for example, using a dichloromethane/water system, can be used to eliminate hydrophilic contaminants. chalmers.se

Other established purification methods for ionic liquids include distillation (often under vacuum to remove volatile impurities), crystallization, and column chromatography. researchgate.netnih.govrsc.org Given that the purification of ionic liquids can be challenging due to their low volatility and high viscosity, starting with high-purity raw materials is a crucial first step to ensure a purer final product. researchgate.net The purity of the final product is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Green Chemistry Considerations and Sustainable Aspects in this compound Synthesis

The synthesis of this compound ([C10mim]) salts is increasingly scrutinized through the lens of green chemistry principles, which prioritize the reduction of environmental impact and the promotion of sustainable practices. chemimpex.com Key considerations include the use of renewable feedstocks, energy efficiency, atom economy, and the biodegradability and toxicity of the final product. untirta.ac.idijfmr.com

Atom Economy and Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a more energy-efficient alternative to conventional heating. untirta.ac.idredalyc.org For example, the use of microwave irradiation in the synthesis of dehydrozingerone (B89773) using [C10mim][Br] as a catalyst and medium significantly reduced the reaction time from 24–48 hours to just 3 hours. untirta.ac.id

Use of Renewable Feedstocks and Safer Solvents

A core principle of green chemistry is the utilization of renewable resources. untirta.ac.id While the typical starting materials for [C10mim] synthesis, such as 1-methylimidazole and 1-chlorodecane, are often derived from petrochemical sources, research is exploring the use of bio-based precursors. ijfmr.com

The use of ionic liquids themselves as recyclable solvents aligns with green chemistry goals by minimizing the use of volatile organic compounds (VOCs). nih.govresearchgate.net The low volatility of ionic liquids like [C10mim]Cl reduces air pollution. Furthermore, methods are being developed for the efficient recycling and reuse of these ionic liquids, contributing to a more circular economy. researchgate.netthieme-connect.com For instance, a study on photoRDRP of MMA in various imidazolium-based ionic liquids, including [C10mim]Br, demonstrated the recyclability of the ionic liquid solvent along with a magnetically separable catalyst. thieme-connect.com

Biodegradability and Ecotoxicity

The environmental fate of ionic liquids is a significant concern. While often touted as "green" solvents, their persistence and potential toxicity in ecosystems require careful evaluation. researchgate.net Studies have shown that the biodegradability of imidazolium-based ionic liquids is influenced by the length of the alkyl chain. researchgate.netnih.gov

Research indicates that this compound bromide ([C10mim]Br) is more susceptible to microbiological decomposition compared to analogues with shorter alkyl chains, with primary biodegradation reaching up to 100%. researchgate.netnih.govnih.gov However, the complete cleavage of the imidazolium (B1220033) ring has not been observed, suggesting that while the side chain degrades, the core ring structure may persist in the environment. researchgate.netnih.gov

Conversely, some studies have highlighted the ecotoxicity of [C10mim]-based ionic liquids. For example, this compound hexafluorophosphate ([Demim]PF6) exhibited high toxicity to the water flea Moina macrocopa, inhibiting survival, development, and reproduction. researchgate.net Similarly, [C10mim]Br has been shown to cause oxidative stress and DNA damage in zebrafish livers. nih.gov The toxicity often correlates with the length of the alkyl chain, with longer chains showing increased adverse effects in some organisms. iscientific.org

Life Cycle Assessment (LCA)

Table 1: Green Chemistry Metrics in this compound Synthesis

| Green Chemistry Principle | Application in [C10mim] Synthesis | Research Findings & Details | References |

|---|---|---|---|

| Atom Economy | Quaternization reaction for halide salts | The initial synthesis of [C10mim][X] (where X is a halide) is an addition reaction with high atom economy. Subsequent anion exchange steps can reduce the overall atom economy. | researchgate.netmdpi.com |

| Energy Efficiency | Microwave-Assisted Organic Synthesis (MAOS) | MAOS can drastically reduce reaction times (e.g., from 48 hours to 3 hours) and energy consumption compared to conventional heating methods. | untirta.ac.idredalyc.org |

| Use of Renewable Feedstocks | Exploration of bio-based precursors | Research is ongoing to replace petrochemical-derived starting materials with renewable alternatives to improve the sustainability profile of [C10mim]. | ijfmr.com |

| Safer Solvents and Auxiliaries | Use of ionic liquids as recyclable solvents | [C10mim] salts themselves can be used as non-volatile, recyclable solvents, reducing the need for traditional VOCs. | nih.govresearchgate.netthieme-connect.com |

| Design for Degradation | Biodegradability of the alkyl chain | The decyl chain of [C10mim]Br shows high primary biodegradation (up to 100%), but the imidazolium ring appears to be more persistent. | researchgate.netnih.govnih.gov |

| Real-time analysis for Pollution Prevention | Life Cycle Assessment (LCA) | LCA provides a holistic view of the environmental impacts throughout the lifecycle of the ionic liquid, helping to identify areas for improvement in sustainability. | nih.govacs.org |

Application of 1 Decyl 3 Methylimidazolium in Catalytic System Development and Mechanistic Inquiry

Homogeneous Catalysis Utilizing 1-Decyl-3-methylimidazolium as a Reaction Medium or Catalyst Component

In homogeneous catalysis, this compound and its derivatives serve as effective solvents or co-catalysts, enhancing reaction rates, selectivity, and catalyst stability for a variety of chemical transformations. chemimpex.com

The use of this compound-based ionic liquids as reaction media has been explored in several key organic synthesis reactions. These ionic liquids can facilitate reactions like nucleophilic substitutions and coupling reactions by effectively solvating reactants. Their application has been noted in processes such as the Heck reaction, alkylation, and hydroisomerization, where they can contribute to good catalytic activity and selectivity. sustainable-bio.comvjs.ac.vn

A notable example is the conversion of carbohydrates into 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. In one study, this compound trifluoromethanesulfonate (B1224126) ([C10mim][OTf]), when used as a solvent with an HCl catalyst, proved highly effective for the dehydration of sugars. researchgate.net The system achieved high conversion and selectivity, particularly for fructose (B13574), demonstrating the ionic liquid's ability to create a favorable reaction environment. researchgate.net The hydrophobic nature of this specific ionic liquid also simplifies product separation. researchgate.net

| Reactant | Ionic Liquid System | Temperature (°C) | Time (h) | Conversion (%) | HMF Selectivity (%) |

| Fructose | [C10mim][OTf] / HCl | 110 | 1 | 100 | 90 |

| Glucose | [C10mim][OTf] / HCl | 140 | 0.58 | 67 | - |

| Sucrose | [C10mim][OTf] / HCl | - | - | - | - |

| Data derived from studies on the conversion of sugars to HMF. researchgate.net |

In hydrogenation reactions, ruthenium nanoparticles dispersed in this compound salts have been used for the liquid-liquid biphasic hydrogenation of arenes under mild conditions (50-90°C and 4 bar pressure). acs.org This system allows for the catalyst-containing ionic liquid phase to be reused multiple times without a significant loss of activity. acs.org

This compound salts have shown utility in various polymerization reactions, acting as surfactants, solvents, or media for catalyst recycling. In emulsion polymerization, this compound chloride has been used as an effective surfactant, replacing traditional ones in the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net

More advanced applications include its use in controlled radical polymerization. A recent study investigated the photo-reversible deactivation radical polymerization (photoRDRP) of MMA using a recyclable nanocatalyst in a series of 1-alkyl-3-methylimidazolium bromide ionic liquids, including this compound bromide (DMIMBr). thieme-connect.com This green chemistry approach demonstrated excellent control over the polymerization process, and the ionic liquid enabled the recycling of the catalyst over numerous cycles while maintaining activity. thieme-connect.com The study also successfully produced well-defined diblock copolymers. thieme-connect.com

| Ionic Liquid Solvent | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| EMIMBr | 2.5 | 92 | 19,200 | 1.16 |

| BMIMBr | 2.0 | 94 | 19,500 | 1.15 |

| HMIMBr | 2.5 | 91 | 19,000 | 1.17 |

| OMIMBr | 3.0 | 89 | 18,600 | 1.18 |

| DMIMBr | 3.5 | 86 | 18,100 | 1.20 |

| Data from the photoRDRP of methyl methacrylate (MMA) in various imidazolium-based ionic liquids. thieme-connect.com |

The unique properties of this compound chloride ([C10mim]Cl) make it a promising medium for enzymatic reactions. nih.gov Its surfactant characteristics are particularly beneficial in biocatalytic processes involving hydrophobic substrates. ua.pt

A key study demonstrated that [C10mim]Cl significantly enhances the enzymatic degradation of the hydrophobic textile dye indigo (B80030) carmine (B74029) (IC) by the enzyme laccase. ua.pt When used at a concentration above its critical micelle concentration, the ionic liquid remarkably increased the rate and efficiency of dye decolorization. This effect is attributed to the ability of the ionic liquid micelles to encapsulate both the enzyme and the hydrophobic dye, facilitating their interaction. ua.pt

| System | Reaction Time (h) | IC Decolorization (%) |

| Laccase only (Control) | 0.5 | 6 |

| Laccase + [C10mim]Cl (75 mM) | 0.5 | 30 |

| Laccase only (Control) | 2.0 | 9 |

| Laccase + [C10mim]Cl (75 mM) | 2.0 | 58 |

| Data showing the enhanced decolorization of Indigo Carmine (IC) by laccase in the presence of [C10mim]Cl. ua.pt |

Polymerization Processes Assisted by this compound

Heterogeneous Catalysis Incorporating or Supported by this compound

In heterogeneous catalysis, this compound can be incorporated into systems as a support layer or modifier to enhance catalytic performance. The concept of a Supported Catalyst with an Ionic Liquid Layer (SCILL) involves coating a solid heterogeneous catalyst with a thin film of an ionic liquid. mdpi.com This approach can increase the concentration of substrates at the catalyst surface and improve activity. mdpi.comresearchgate.net

The influence of the alkyl chain length of 1-alkyl-3-methylimidazolium cations in SCILL systems has been studied for the solvent-free oxidation of ethylbenzene (B125841). Research showed that as the alkyl chain length increased from butyl to decyl, the conversion of ethylbenzene also increased. mdpi.com This suggests that the longer decyl chain in the ionic liquid layer positively influences the catalytic activity in this system. mdpi.com

| Ionic Liquid in SCILL System | Ethylbenzene Conversion (%) | Selectivity to EBOOH (%) |

| [bmim][C12H25OSO3] | 12.1 | 82.3 |

| [C4mim][OcOSO3] | 12.1 | 82.3 |

| [C6mim][OcOSO3] | 13.0 | 81.9 |

| [C8mim][OcOSO3] | 13.5 | 81.5 |

| [C10mim][OcOSO3] | 13.9 | 81.1 |

| Data from the oxidation of ethylbenzene using a SiOCONHPI@CoCl2 catalyst coated with various ionic liquids (SCILL). EBOOH refers to ethylbenzene hydroperoxide. mdpi.com |

Another approach involves dispersing metal nanoparticles in the ionic liquid, creating a biphasic system where the catalyst is effectively immobilized in the ionic liquid phase. acs.org For instance, ruthenium nanoparticles dispersed in 1-n-decyl-3-methylimidazolium tetrafluoroborate (B81430) have been used as recyclable catalysts for arene hydrogenation. acs.org

Mechanistic Investigations of Catalytic Pathways within this compound Systems

Computational studies have provided significant insights. For this compound chloride, research has shown that hydrogen bonding between the cation and the chloride anion significantly affects the electronic environment of the imidazolium (B1220033) ring, particularly the C2-proton. acs.org This interaction is critical as the C2 position is often involved in the formation of N-heterocyclic carbenes, which are themselves important organocatalysts. The polarity of the surrounding solvent and other interactions are of lesser importance compared to this direct cation-anion hydrogen bond. acs.org Furthermore, studies on supported ionic liquids suggest that the interaction with a solid surface can weaken the cation-anion bond, potentially altering the catalytic reactivity of the ionic liquid. researchgate.net These mechanistic details help explain how the ionic liquid environment can modulate catalytic pathways and guide the rational selection of ionic liquids for specific reactions. acs.org

Role of 1 Decyl 3 Methylimidazolium in Advanced Separation Science and Technology

Liquid-Liquid Extraction Applications Employing 1-Decyl-3-methylimidazolium

This compound salts are recognized for their effectiveness as solvents in liquid-liquid extraction processes. chemimpex.comchemimpex.com Their low volatility and capacity to dissolve a wide array of organic and inorganic materials make them a sustainable alternative to traditional volatile organic solvents. chemimpex.com This ionic liquid is particularly effective in forming aqueous two-phase systems (ATPS), which are powerful platforms for the purification of high-value biomolecules. livescience.io In these systems, the ionic liquid-rich phase can be designed to selectively partition target molecules from complex mixtures.

The unique properties of this compound have been harnessed for the extraction of metal ions from various matrices. A novel dispersive liquid-liquid microextraction method was developed using a deep eutectic solvent composed of this compound chloride and 1-undecanol (B7770649) (in a 1:2 molar ratio). nih.govresearchgate.net This system proved effective for the preconcentration and determination of heavy metals like mercury (Hg), lead (Pb), and cadmium (Cd) in soil and vegetable samples prior to analysis by graphite (B72142) furnace atomic absorption spectrometry (GFAAS). nih.govresearchgate.net The method demonstrated high enrichment factors and low detection limits, showcasing its efficiency. nih.govresearchgate.net

The selection of the anion paired with the this compound cation can be tailored for specific extraction needs, including the separation of actinides. rsc.org For instance, research has shown that the extraction mechanisms can be influenced by the choice of anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), which creates a hydrophobic ionic liquid suitable for separating actinide ions when used with specific ligands. rsc.org

Table 1: Performance of this compound Chloride in Heavy Metal Microextraction Data sourced from a study on dispersive liquid-liquid microextraction using a deep eutectic solvent. nih.gov

| Parameter | Value Range |

|---|---|

| Enrichment Factors | 114–172 |

| Limits of Detection | 0.01–0.03 µg kg⁻¹ |

| Linearity Range | 0.02–200 µg kg⁻¹ |

| Intra-day Precision (RSD) | 2.3–4.1% |

| Inter-day Precision (RSD) | 3.7–6.6% |

This compound has proven to be a versatile tool for the extraction and purification of a variety of biomolecules. chemimpex.comevitachem.com Its application in aqueous two-phase systems (ATPS) is particularly noteworthy for separating valuable compounds from complex biological feedstocks.

A study on the recovery of the recombinant membrane protein human cyclooxygenase 2 (COX-2) from Pichia pastoris demonstrated the efficacy of this compound chloride. livescience.io Promising results for extracting the biologically active enzyme were achieved using a solution of 350 mM this compound chloride combined with 162 mM 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297). livescience.io

Furthermore, ATPS formed with this compound chloride and potassium phosphate (B84403) salts have been successfully used for the partitioning of vanillin (B372448). researchgate.net Research showed that vanillin preferentially moves into the ionic liquid-rich phase, achieving high partition coefficients and recovery rates in a single extraction step. researchgate.net A similar quaternary ATPS was also used to effectively partition L-tryptophan and vanillin, where the highest partition coefficient for vanillin (K = 389.4) was achieved at a specific 2-propanol:[Dmim]Cl mass ratio. researchgate.net

Table 2: Extraction of Biomolecules using this compound Chloride ATPS Data compiled from studies on vanillin and COX-2 extraction. livescience.ioresearchgate.net

| Target Biomolecule | System Components | Key Finding | Reference |

|---|---|---|---|

| Vanillin | [Dmim]Cl + K₃PO₄/K₂HPO₄ | Partition coefficient up to 227.07; Recovery up to 98.7% | researchgate.net |

| L-Tryptophan | [Dmim]Cl + 2-Propanol + K₂HPO₄ | Partition coefficient up to 66.5 | researchgate.net |

| Cyclooxygenase-2 (COX-2) | [Dmim]Cl + [Emim]Acetate | Successful extraction of biologically active enzyme | livescience.io |

Extraction of Metal Ions and Complexants

Gas Absorption and Separation Studies Using this compound

The tunable structure of this compound allows for its application in gas absorption, a critical process in industrial flue gas treatment and natural gas sweetening. The choice of the anion is crucial as it significantly influences the solubility and selectivity of gases like carbon dioxide (CO₂) and sulfur dioxide (SO₂).

Studies have investigated the solubility of CO₂ in this compound bis(trifluoromethylsulfonyl)imide ([Dmim][NTf₂]). nih.govresearchgate.net Experiments conducted at various temperatures (30, 50, and 70 °C) and pressures up to 1.5 MPa showed that CO₂ solubility is influenced by the ionic liquid's structure. nih.gov Further research on CO₂/ethane (C₂H₆) selectivity found that [Dmim][NTf₂] was more selective towards CO₂ than C₂H₆, making it a potential candidate for applications where CO₂ needs to be captured in the absence of ethane, such as from flue gas. nih.gov

For SO₂ absorption, which is often a combination of physical and chemical processes, imidazolium-based ionic liquids are effective. sci-hub.seias.ac.in While some functionalized ionic liquids can absorb SO₂ in high molar ratios, the process often involves the basicity of the anion. ias.ac.insci-hub.se The this compound cation is listed among those used in studies of SO₂ absorption, highlighting its role as a fundamental component in designing effective gas capture solvents. sci-hub.sesci-hub.se

Table 3: Gas Solubility in this compound bis(trifluoromethylsulfonyl)imide ([Dmim][NTf₂]) Data from CO₂ and C₂H₆ solubility studies. nih.govnih.gov

| Gas | Temperature | Pressure Range | Key Finding |

|---|---|---|---|

| Carbon Dioxide (CO₂) | 30, 50, 70 °C | Up to 1.5 MPa | Solubility measured and correlated with Peng-Robinson equation of state. nih.gov |

| Ethane (C₂H₆) | 303.15, 343.15 K | Up to 1.2 MPa | Lower solubility and weaker interactions compared to CO₂. nih.gov |

| CO₂/C₂H₆ Selectivity | 303.15, 343.15 K | - | [Dmim][NTf₂] showed the highest selectivity among the three ILs tested. nih.gov |

Membrane Separation Processes Utilizing this compound

Membrane-based separations offer an energy-efficient alternative to traditional processes, and ionic liquids like this compound are being explored as key components in advanced membrane systems. sustainable-bio.com Supported ionic liquid membranes (SILMs), where the ionic liquid is held within the pores of a polymeric support, are a primary focus for gas separation. uc.edunih.gov The negligible vapor pressure of the ionic liquid is advantageous, preventing its loss during operation.

Research has compared the performance of a SILM containing this compound tetrafluoroborate (B81430) ([Dmim][BF₄]) with other ionic liquids for CO₂/N₂ separation. semanticscholar.org While another ionic liquid, [BMIM][DCA], showed higher ideal selectivity in that particular study, the investigation of [Dmim][BF₄] demonstrates its consideration for such applications. semanticscholar.orgmdpi.com Additionally, this compound chloride has been explored for use in proton-conducting membranes for fuel cells, indicating its utility beyond gas separation into energy-related membrane applications. The stability and performance of these membranes are influenced by factors such as the viscosity of the ionic liquid and the method of impregnation into the support material. nih.gov

Chromatographic Applications and Stationary Phase Development with this compound

The unique physicochemical properties of this compound salts make them suitable for various roles in chromatography, including as mobile phase additives and as stationary phases. chemimpex.comscispace.com Their ability to engage in multiple types of interactions, such as ion exchange, and hydrophobic and π-π interactions, allows for unique selectivity in separating complex mixtures. sustainable-bio.com

As a stationary phase, this compound salts can be coated onto solid supports. A novel coating for solid-phase microextraction (SPME) fibers was created using this compound tetrafluoroborate. This new fiber showed good stability and reproducibility for the extraction of pharmaceutical and personal care products.

In High-Performance Liquid Chromatography (HPLC), this compound derivatives have been employed as both mobile phase additives and as components of the extraction matrix for subsequent analysis. sigmaaldrich.comscientificlabs.com The use of this compound chloride as a mobile phase additive has been shown to be effective in the reversed-phase HPLC separation of phenoxy acid herbicides and phenols. scispace.com

The development of a solid-phase microextraction (SPME) fiber coated with this compound tetrafluoroborate was coupled with HPLC-diode array detection (HPLC-DAD) for analysis. The method was optimized and found to be linear, precise, and accurate for the target analytes, with detection limits as low as 0.023 µg/mL. This demonstrates the compound's utility in integrated analytical systems that combine efficient extraction with powerful separation.

Table 4: HPLC Applications of this compound

| Application | Compound Variant | Role | Analytes | Key Result | Reference |

|---|---|---|---|---|---|

| Reversed-Phase Separation | [Dmim]Cl | Mobile Phase Additive | Phenoxy acid herbicides, phenols | Effective in controlling retention time | scispace.com |

| SPME-HPLC-DAD | [Dmim][BF₄] | Stationary Phase Coating | Pharmaceuticals & Personal Care Products | Detection limits of 0.023–0.093 µg/mL | |

| Microextraction | [Dmim][BF₄] | Microextraction Solvent | Synthetic dyes in food/cosmetics | Designated as a suitable microextraction solvent | scientificlabs.com |

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

This compound ([C10MIM]) salts have emerged as versatile components in the field of capillary electrophoresis (CE) and its related technique, micellar electrokinetic chromatography (MEKC). Their application ranges from serving as background electrolyte (BGE) additives to functioning as the primary micellar phase, thereby influencing separation efficiency and selectivity in numerous ways. oup.commdpi.com

In nonaqueous capillary electrophoresis (NACE), this compound tetrafluoroborate ([C10MIM][BF4]) has been successfully employed as a BGE for the analysis of closely related organic cations. A study on the separation of seven quaternary alkaloids from Coptis rhizome demonstrated that an optimized NACE method using a [C10MIM][BF4] methanol (B129727) solution achieved baseline separation with high efficiency and symmetrical peaks. tandfonline.com The separation mechanism was attributed to hydrophobic and hydrogen-bonding interactions between the alkaloids and the imidazolium (B1220033) cations. tandfonline.com

In MEKC, the amphiphilic nature of this compound salts allows them to act as surfactants, forming micelles that serve as a pseudostationary phase. Analytes partition between the aqueous buffer and these micelles based on their hydrophobicity and other interactions, enabling the separation of both neutral and charged species. The unique structure of the imidazolium headgroup can offer different selectivity compared to traditional surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.net For instance, the interaction of antidepressant drug nortriptyline (B1679971) hydrochloride with this compound chloride ([C10MIM][Cl]) micelles has been studied, revealing that the drug's presence significantly lowers the critical micelle concentration (CMC) of the ionic liquid, indicating strong interactions that are key to the separation mechanism. researchgate.net

Furthermore, in affinity capillary electrophoresis (ACE), this compound bromide ([C10MIM][Br]) has been used to study protein-drug binding interactions. nih.gov Research showed that at a concentration of 1000.0 μmol/L, [C10MIM][Br] significantly altered the binding constant between tryptophan and human serum albumin (HSA), demonstrating the ionic liquid's strong influence on biological interactions, a factor that can be harnessed for developing specific analytical methods. nih.gov

| Application Mode | Analyte(s) | Key Findings & Conditions | Reference(s) |

| Nonaqueous CE (NACE) | Seven quaternary alkaloids | BGE: 70 mM this compound tetrafluoroborate in methanol. Result: Baseline separation achieved within 14 minutes with high reproducibility. Separation driven by hydrophobic and hydrogen-bonding interactions. | tandfonline.com, researchgate.net |

| Micellar Electrokinetic Chromatography (MEKC) | Nortriptyline hydrochloride (antidepressant) | Micellar Phase: this compound chloride. Result: Significant interaction observed, indicating adsorption of the drug onto the ionic liquid micelle, which is fundamental for separation. | researchgate.net |

| Affinity CE (ACE) | Tryptophan and Human Serum Albumin (HSA) | BGE Additive: this compound bromide (1000.0 μmol/L). Result: Dramatically deviated the binding constant of the Trp-HSA complex, showing its strong interaction capabilities. | nih.gov |

Solvent Replacement Strategies in Separation Science

The push towards "green chemistry" has spurred significant research into finding environmentally benign alternatives to the volatile organic compounds (VOCs) traditionally used in separation processes. chromatographytoday.comelsevier.com Ionic liquids, including those based on the this compound cation, are at the forefront of this effort due to their low volatility, high thermal stability, and tunable solvency, which make them excellent candidates for solvent replacement. ontosight.aichromatographytoday.commdpi.com

One of the most promising applications is in liquid-liquid extraction. mdpi.com Traditional extraction processes often rely on water-immiscible organic solvents that can be hazardous and difficult to recycle. Hydrophobic salts of [C10MIM], such as this compound bis(trifluoromethylsulfonyl)imide ([C10MIM][Tf2N]), have been shown to be highly effective replacement solvents for specific separation challenges, such as breaking azeotropic mixtures. mdpi.com

A detailed study investigated the use of [C10MIM][Tf2N] for the separation of ethanol (B145695) from water. mdpi.com The research demonstrated that this ionic liquid exhibits high selectivity and distribution coefficients for ethanol, making liquid-liquid extraction a viable and efficient alternative to energy-intensive distillation. mdpi.com The study concluded that as the alkyl chain length on the imidazolium cation increases, the solubility of ethanol in the ionic liquid phase is enhanced, improving the purification of ethanol from aqueous streams. mdpi.com Because ionic liquids have virtually no vapor pressure, they can be easily regenerated through methods like flash distillation, which adds to both the environmental and economic advantages of their use. mdpi.com

| Separation Process | Target Analyte / Mixture | Ionic Liquid Used | Key Findings & Advantages | Reference(s) |

| Liquid-Liquid Extraction | Water-Ethanol | This compound bis(trifluoromethylsulfonyl)imide ([C10MIM][Tf2N]) | Achieved high distribution coefficient (up to 3.551) and selectivity (up to 10.878). Longer alkyl chain improves ethanol solubility in the IL phase. Offers a low-cost, low-environmental-impact alternative to distillation. | mdpi.com |

| Liquid-Liquid Extraction | Americium (Am³⁺) and Uranyl ([UO₂]²⁺) ions from acidic solutions | This compound bis(trifluoromethanesulfonyl)imide ([C10MIM][Tf2N]) with Cyanex-272 extractant | Distribution ratios and ligand dependencies were comparable to those found using the conventional solvent dodecane (B42187), demonstrating its viability as a direct replacement in established separation systems. | osti.gov |

In the realm of actinide and lanthanide separations, which are crucial for nuclear fuel reprocessing and waste management, [C10MIM]-based ionic liquids have also been evaluated as substitutes for conventional organic diluents. osti.gov Research on the partitioning of Americium (Am³⁺) and Uranyl ([UO₂]²⁺) ions from acidic aqueous solutions using the extractant Cyanex-272 found that using [C10MIM][Tf2N] as the organic phase yielded comparable distribution ratios to the traditional dodecane solvent system. osti.gov This indicates that these ionic liquids can be integrated into existing separation flowsheets, potentially increasing safety and reducing organic waste.

The versatility of this compound salts allows their properties to be fine-tuned by changing the anion (e.g., Cl⁻, Br⁻, [BF₄]⁻, [Tf₂N]⁻), which alters characteristics like hydrophobicity and miscibility with water. mdpi.comosti.gov This "designer solvent" capability is a significant advantage, enabling the development of task-specific ionic liquids for highly targeted separation problems, thereby advancing the creation of more sustainable and efficient chemical processes. mdpi.com

Electrochemical Research Applications and Investigations Involving 1 Decyl 3 Methylimidazolium

Electrolyte Applications in Electrochemical Devices and Systems

1-Decyl-3-methylimidazolium salts are frequently explored as electrolytes or electrolyte additives in various electrochemical systems due to their high ionic conductivity, wide electrochemical window, and thermal stability. scbt.com

The high ionic conductivity of this compound-based ionic liquids makes them suitable for applications in batteries and supercapacitors, where they can facilitate efficient charge transfer. chemimpex.com Research has shown that using this compound chloride as an electrolyte in lithium-ion batteries can lead to improved cycling stability and capacity retention when compared to conventional electrolytes. Similarly, this compound bis(trifluoromethylsulfonyl)imide is considered a promising candidate for enhancing energy density and cycle stability in lithium-ion batteries. netascientific.com

In the realm of supercapacitors, these ionic liquids contribute to advanced energy storage capabilities. scbt.comchemimpex.com For instance, a solid and flexible polymer electrolyte was developed by incorporating up to 50 wt% of this compound bromide into an epoxy resin. This electrolyte exhibited high thermal stability and an ionic conductivity that increased significantly with temperature, showing great potential for high-temperature applications in batteries and supercapacitors. researchgate.net

Table 1: Properties of this compound-Based Electrolytes in Energy Storage

| Ionic Liquid | Application Area | Key Findings |

| This compound chloride | Lithium-ion batteries | Improved cycling stability and capacity retention compared to conventional electrolytes. |

| This compound bis(trifluoromethylsulfonyl)imide | Lithium-ion batteries | Enhances energy density and cycle stability. netascientific.com |

| This compound bromide (in epoxy resin) | Batteries and Supercapacitors | Forms a solid, flexible electrolyte with high thermal stability and ionic conductivity that increases with temperature. researchgate.net |

This compound salts have been investigated for their potential use in fuel cell technologies. nih.gov They have been explored as a medium for proton-conducting membranes, with studies indicating improved performance metrics compared to traditional electrolytes. Specifically, certain imidazolium-based ionic liquids are considered for creating anhydrous conditions in high-temperature proton exchange membrane fuel cells (PEMFCs). mdpi.com The use of this compound bis(trifluoromethylsulfonyl)imide has been noted in the context of electrolytes for fuel cells, contributing to higher ionic conductivity and more efficient energy conversion. netascientific.com

Battery and Supercapacitor Technologies

Studies on Electrocatalysis in this compound Environments

The environment provided by this compound can influence electrocatalytic reactions. For example, in the context of CO2 electroreduction, imidazolium-based ionic liquids can coordinate with CO2, promoting its adsorption on the catalyst surface and lowering the energy barrier for its activation. nih.gov This can lead to improved current density and selectivity of the reaction. While specific studies focusing solely on this compound are part of a broader investigation into imidazolium (B1220033) ionic liquids, the length of the alkyl chain is known to affect the inhibition properties in processes like CO2 corrosion, suggesting its role in modifying catalytic surfaces. rsc.org Research has also touched upon the use of 1-nonyl-3-methylimidazolium, a closely related compound, in electrocatalysis, highlighting its value in designing novel catalytic systems. pubcompare.ai

Electrochemical Deposition and Dissolution Processes

Ionic liquids, including those based on this compound, are utilized as media for the electrochemical deposition and dissolution of metals and alloys. scbt.come-bookshelf.de These processes are fundamental in applications such as electroplating and the synthesis of nanomaterials. ekb.egmdpi.com For instance, gold nanoparticles have been produced at a three-phase junction involving an aqueous solution containing [AuCl4]− and this compound bis(trifluoro-methylsulfonyl)imide. The resulting gold nanoparticles were highly angular and well-developed. ekb.eg The use of ionic liquids in electrodeposition offers advantages such as a wide electrochemical window and the ability to operate at lower temperatures. e-bookshelf.demdpi.com

Corrosion Inhibition Studies Involving this compound

This compound chloride has been extensively studied as a corrosion inhibitor, particularly for mild steel in CO2-saturated environments. rsc.orgrsc.org The length of the alkyl chain on the imidazolium cation has been found to be a key factor in regulating the inhibition properties. rsc.org Studies have shown that this compound chloride can form a protective film on the steel surface, significantly reducing the corrosion rate. rsc.org The inhibition efficiency is influenced by factors such as pH and whether the surface is freshly polished or pre-corroded. rsc.org Electrochemical techniques like polarization curves and impedance spectroscopy have been employed to characterize the inhibition behavior. rsc.orgrsc.org Research has also demonstrated that an increase in the concentration of this compound chloride leads to a lower corrosion velocity for 36CrMo steel in acidic solutions. researchgate.net Furthermore, this compound bis(trifluoromethylsulfonyl)amide has shown superior corrosion inhibition performance for magnesium alloys compared to analogues with shorter alkyl chains. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Imidazolium-Based Ionic Liquids

| Ionic Liquid | Metal/Alloy | Corrosive Environment | Key Findings |

| This compound chloride | Mild Steel (API X52) | CO2-saturated NaCl | Forms a protective film, with inhibition regulated by alkyl chain length. rsc.org |

| This compound chloride | 36CrMo Steel | HCl solutions | Increased concentration leads to lower corrosion velocity; efficiency decreases with increased temperature. researchgate.net |

| This compound bis(trifluoromethylsulfonyl)amide | AZ31B Mg alloy | 0.5 wt.% NaCl | Exhibits the best inhibition performance among analogues with shorter alkyl chains due to a larger steric body and higher surface coverage. researchgate.net |

Development of Electrochemical Sensors and Microelectrodes

The unique properties of this compound have been harnessed in the development of advanced electrochemical sensors and microelectrodes. scbt.com A notable application is the creation of an implantable ionic liquid-gel microelectrode for monitoring potassium ion (K+) levels in the brain. rsc.orgrsc.org In this design, this compound bis(trifluoromethanesulfonyl)imide was used as the organic phase to form a stable ionic liquid gel. rsc.orgrsc.org This gel-based microelectrode exhibited a wide potential window and enhanced mechanical stability at the liquid/liquid interface. rsc.orgrsc.org The resulting sensor demonstrated high selectivity for K+ and excellent anti-biofouling properties, making it suitable for long-term in vivo analysis. rsc.orgrsc.org Additionally, other imidazolium-based ionic liquids, such as 1-dodecyl-3-methylimidazolium (B1224283) chloride, have been used to create miniaturized reference electrodes with good potential stability and reproducibility. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Approaches to 1 Decyl 3 Methylimidazolium Systems

Molecular Dynamics Simulations of 1-Decyl-3-methylimidazolium Systems

Molecular dynamics (MD) simulations have proven to be a powerful tool for understanding the complex behavior of this compound ([C10mim]) systems. By simulating the motions of individual atoms and molecules over time, MD provides a detailed picture of various phenomena at the nanoscale.

Simulations of Ion Pairing and Aggregation Phenomena

MD simulations have been instrumental in elucidating the nature of ion pairing and aggregation in [C10mim]-based ionic liquids. These simulations reveal the formation of contact ion pairs and larger aggregates, driven by the strong electrostatic interactions between the imidazolium (B1220033) cations and the accompanying anions. nih.govacs.orgresearchgate.net The long decyl chain of the [C10mim] cation also plays a crucial role, with van der Waals interactions between the alkyl tails promoting the formation of nonpolar domains. This leads to a nanostructured organization within the liquid, characterized by segregated polar and nonpolar regions. researchgate.netacs.org

In aqueous solutions, the aggregation behavior of [C10mim] cations is concentration-dependent. At low concentrations, they exist as individual ions or small ion pairs. As the concentration increases beyond a critical point, they self-assemble into micelle-like structures. acs.orgacs.org The hydrophobic decyl chains form the core of these aggregates, while the charged imidazolium headgroups are exposed to the aqueous environment. researchgate.net

A study on this compound chloride ([C10mim][Cl]) in different molecular solvents demonstrated that the extent of ion pairing is highly dependent on the solvent's properties. nih.govresearchgate.net In water, the ionic liquid is almost completely dissociated into free ions. researchgate.net In acetonitrile (B52724), a significant fraction of contact ion pairs persists, while in dichloromethane (B109758), ion-pair breaking is not favored. nih.govresearchgate.net

| Solvent | Degree of Ion Pairing | Key Finding |

|---|---|---|

| Water | Almost complete dissociation | Strong solvation of ions by water molecules disrupts ion pairs. researchgate.net |

| Acetonitrile | Approximately 23% contact ion pairs | Moderate solvent polarity allows for a balance between free ions and ion pairs. nih.govresearchgate.net |

| Dichloromethane | Ion-pair breaking not predicted | Lower solvent polarity favors the stability of contact ion pairs. nih.govresearchgate.net |

Studies on Solvation Dynamics and Transport Properties

MD simulations have provided valuable insights into the solvation dynamics and transport properties, such as diffusion and conductivity, of [C10mim] systems. The mobility of the ions is strongly influenced by the surrounding environment and the formation of aggregates. researchgate.netnih.gov

In pure [C10mim]-based ionic liquids, the diffusion of both the cation and the anion is a complex process influenced by the nanostructured domains. The long alkyl chains can entangle, leading to slower dynamics compared to imidazolium ionic liquids with shorter alkyl chains. researchgate.net

The presence of water significantly affects the transport properties. At low water concentrations, water molecules tend to be localized within the polar network of the ionic liquid. As the water content increases, a continuous water network can form, which can enhance the mobility of the ions. acs.org However, the strong interactions between the ions and water molecules can also lead to the formation of hydrated ion clusters, which can have different diffusion characteristics.

Effects of Alkyl Chain Flexibility on Molecular Ordering

The flexibility of the decyl chain in the [C10mim] cation has a profound impact on the molecular ordering and physical properties of the ionic liquid, such as its melting point. MD simulations have been employed to explicitly study the effect of dihedral angle rotations within the alkyl chain. arxiv.orgnih.govaip.orgresearchgate.netresearchgate.net

The rotational flexibility of the bond connecting the decyl chain to the imidazolium ring significantly affects the relative arrangement of the anions around the cations. arxiv.orgnih.govaip.orgresearchgate.netresearchgate.net This, in turn, has substantial consequences for both the enthalpy and entropy of melting. arxiv.orgnih.govaip.orgresearchgate.net For the other dihedral angles along the alkyl chain, the effects are predominantly entropic. arxiv.orgnih.govaip.orgresearchgate.net Interestingly, not all dihedral angles contribute equally to the melting behavior. The flexibility of some angles has a negligible effect, while for others, restricting their rotation can alter the melting point by as much as 20 K. arxiv.orgnih.govaip.orgresearchgate.net This alternating effect is linked to the different probabilities of forming conformational defects in the crystalline state. arxiv.orgnih.govaip.orgresearchgate.net

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) calculations have been widely used to investigate the molecular and electronic structure of [C10mim] systems at a quantum mechanical level. These studies provide detailed information about intermolecular interactions, hydrogen bonding, and charge distribution.

Analysis of Intermolecular Interactions and Hydrogen Bonding

DFT calculations have been crucial in characterizing the nature and strength of intermolecular interactions in [C10mim]-based systems. A primary focus has been on the hydrogen bonding between the imidazolium cation and the anion. The most significant hydrogen bond is typically formed between the most acidic proton on the imidazolium ring (at the C2 position) and the anion. nih.gov

Studies on [C10mim]Br have shown that the Br-···H-C2+ hydrogen bond is a dominant interaction. nih.gov The properties of this hydrogen bond are influenced by the surrounding solvent medium. nih.gov DFT calculations, in conjunction with NMR spectroscopy, have revealed that the length of the H2···Br- bond and the solvation of the bromide anion are affected by the polarity of the solvent. nih.gov

In systems with functionalized cations, such as those containing hydroxyl groups, multiple hydrogen bonding sites can exist. mdpi.com DFT calculations help to determine the preferred interaction sites and the relative strengths of these hydrogen bonds. mdpi.com For instance, in a hydroxyl-functionalized imidazolium chloride, the N-H···Cl hydrogen bond was found to be more favorable than interactions involving the hydroxyl group or the C2-H. mdpi.com

Charge Transfer Analysis within this compound Systems

Charge transfer is a fundamental aspect of the interactions within ionic liquids. DFT calculations, often combined with methods like Natural Bond Orbital (NBO) analysis, provide a quantitative picture of charge distribution and transfer between the cation and anion.

DFT studies on PVDF/ionic liquid composite systems, including those with [C10mim][BF4], have used Mulliken and Hirshfeld population analyses to quantify the partial atomic charge distribution. scispace.com These analyses help to understand the electronic interactions between the polymer and the ionic liquid components. scispace.com NBO analysis can further quantify the extent of electron delocalization arising from weak interactions between the PVDF and the [C10mim] cation and its anion. scispace.com

Quantum Chemical Calculations Related to Reactivity and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the reactivity and stability of this compound ([C10mim]+) based systems. These computational methods provide insights into the electronic structure and energetic properties that govern the behavior of this ionic liquid cation.

Studies have utilized DFT to explore the interactions between the [C10mim]+ cation and various anions or other molecules. For instance, research on the interaction between this compound chloride ([C10mim][Cl]) and the antibiotic levofloxacin (B1675101) employed DFT calculations using the Gaussian 09 software to investigate the 3D structure and molecular orbitals (HOMO and LUMO) of the individual molecules and their resulting complex. researchgate.net Such calculations help in understanding the nature of the binding and the stability of the complex formed. researchgate.net The findings indicated a stronger binding of levofloxacin with [C10mim][Cl] compared to its shorter-chain analogue, 1-butyl-3-methylimidazolium chloride, highlighting the influence of the decyl chain on reactivity and complex stability. researchgate.net

Furthermore, the reactivity of this compound chloride is evident in its participation in various chemical reactions, including substitution reactions. For example, it can react with sodium triflate to yield this compound triflate. Computational models can elucidate the mechanisms of such reactions, like the SN2 mechanism proposed for the synthesis of [C10mim][Cl] from 1-methylimidazole (B24206) and 1-chlorodecane (B1663957).

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of this compound systems, with a particular focus on Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are crucial for understanding the local environment of atoms within the ionic liquid, including the effects of ion pairing and solvation. acs.orgvu.lt

A significant body of research has focused on the chemical shift of the proton at the C2 position of the imidazolium ring (H2), as it is highly sensitive to its environment. acs.orgvu.ltacs.org Quantum mechanics/molecular mechanics (QM/MM) methods have been successfully applied to predict these NMR chemical shifts. acs.orgvu.ltresearchgate.net In this approach, the core part of the system (e.g., the [C10mim]+ cation and its immediate interacting partners like the chloride anion) is treated with a high level of quantum mechanics, while the surrounding solvent molecules are described by a simpler molecular mechanics force field. acs.org

Studies combining experimental ¹H NMR measurements with QM/MM simulations for [C10mim][Cl] in various solvents like water, acetonitrile (ACN), and dichloromethane (DCM) have provided detailed insights into its solution-state structure. acs.orgvu.lt The research revealed that the chemical shift of the H2 proton is primarily influenced by hydrogen bonding with the chloride anion. acs.orgvu.ltresearchgate.net The solvent's role, while secondary, is to mediate the equilibrium between contact ion pairs and solvent-separated ions. acs.orgnih.gov

In water , computations and experiments suggest a complete dissociation of [C10mim][Cl] into free, fully solvated ions. acs.orgresearchgate.net

In acetonitrile , a significant fraction (around 23%) of contact ion pairs was found to persist. acs.orgresearchgate.net

In dichloromethane , a nonpolar solvent, the dissociation into free ions was predicted to be negligible. acs.orgresearchgate.net

The selection of an appropriate computational method is critical for accurate predictions. Benchmark calculations are often performed on simpler analogues, like the 1,3-dimethylimidazolium (B1194174) (C1mim) cation, to validate the chosen DFT functionals and basis sets against higher-level methods like coupled-cluster singles and doubles (CCSD). acs.org For instance, the PBE0 functional has been shown to provide results in close agreement with CCSD predictions for relative ¹H NMR chemical shifts. acs.org The gauge-including atomic orbital (GIAO) method is commonly used within a DFT framework (GIAO-DFT) for calculating NMR isotropic shielding constants. acs.orgnih.gov

The table below summarizes the findings from a computational study on the ¹H NMR chemical shift of the H2 proton in [C10mim][Cl] in different environments. The discrepancy between predicted and experimental values can often be attributed to the complexities of modeling the dynamic solution environment accurately. acs.org

| Solvent | System State | Predicted ¹H Chemical Shift (ppm) of H2 | Experimental ¹H Chemical Shift (ppm) of H2 |

| Dichloromethane (DCM) | Contact Ion Pair | 10.99 | 11.24 |

| Acetonitrile (ACN) | Free Cation | 8.84 | 9.38 |

| Water | Free Cation | 8.71 | 8.70 |

| Data sourced from a QM/MM study. acs.org The predicted values are for the dominant species in each solvent. |

These computational approaches allow for a detailed interpretation of experimental NMR spectra, linking specific spectral features to the underlying molecular interactions and equilibria in this compound systems. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Decyl 3 Methylimidazolium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Interactions and Structure

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of ionic liquids like 1-decan-3-methylimidazolium. acs.orgresearchgate.net It provides detailed information on the molecular environment, ion pairing, and aggregation behavior. acs.orgresearchgate.net

¹H NMR for Ion Pairing and Solvation Studies

Proton NMR (¹H NMR) is particularly sensitive to the local environment of the imidazolium (B1220033) cation, especially the chemical shift of the proton at the C2 position (H2). acs.orgresearchgate.net This proton is the most acidic on the imidazolium ring and is a primary site for hydrogen bonding. acs.orgresearchgate.net

Studies of 1-decan-3-methylimidazolium chloride ([C10mim][Cl]) in various molecular solvents have shown that the chemical shift of the H2 proton is significantly different, reflecting the equilibrium between contact ion pairs and free, fully solvated ions. vu.ltacs.orgresearchgate.net For instance, in aqueous solutions, a complete disruption of the ionic liquid into free ions is observed. researchgate.netresearchgate.net In contrast, in acetonitrile (B52724), a portion of contact ion pairs persists, while in dichloromethane (B109758), the breaking of ion pairs into free ions is not predicted to occur. researchgate.netresearchgate.net This highlights that the chemical shift of the H2 proton is primarily influenced by hydrogen bonding with the anion, with the solvent's polarity and hydrogen-bonding capability playing a lesser role. vu.ltacs.orgresearchgate.net

The aggregation behavior of 1-decan-3-methylimidazolium tetrafluoroborate (B81430) ([C10mim][BF4]) in aqueous solutions of deep eutectic solvents (DESs) has also been investigated using ¹H NMR. nih.govrsc.org The differences in chemical shifts provide significant insights into the interactions between the ionic liquid and the DES, which are responsible for the aggregation behavior. nih.govrsc.org

Interactive Data Table: ¹H NMR Chemical Shift of H2 in [C10mim][Cl] in Different Solvents

| Solvent | Chemical Shift (ppm) | Interpretation |

| Water | Lower | Complete dissociation into free ions |

| Acetonitrile | Intermediate | Equilibrium between ion pairs and free ions |

| Dichloromethane | Higher | Predominantly exists as ion pairs |

NMR for Characterization of Synthesized Compounds

NMR spectroscopy, including both ¹H and ¹³C NMR, is a standard and essential technique for the characterization and confirmation of the structure of newly synthesized 1-decan-3-methylimidazolium-based ionic liquids. rsc.orgnih.govresearchgate.net Following synthesis, which often involves the reaction of N-methylimidazole with a decyl halide followed by anion exchange, NMR is used to verify the successful formation of the desired product. rsc.orgresearchgate.net

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. rsc.org For example, the synthesis of 1-decan-3-methylimidazolium bromide ([C10mim]Br) and its subsequent conversion to other salts like tetrafluoroborate or hexafluorophosphate (B91526) are confirmed by their characteristic ¹H and ¹³C NMR spectra. researchgate.net The spectra are compared with expected values and literature data to ensure the purity and identity of the synthesized compound. rsc.org

NOESY for Aggregation Behavior

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atoms within a molecule or between different molecules. It is particularly useful for studying the aggregation behavior and intermolecular interactions of 1-decan-3-methylimidazolium-based systems. nih.govrsc.orgresearchgate.net

In studies of 1-decan-3-methylimidazolium tetrafluoroborate ([C10mim][BF4]) in aqueous solutions of deep eutectic solvents (DESs), ¹H-¹H 2D NOESY spectroscopy has been employed to gain insights into the interactions driving the aggregation of the ionic liquid. nih.govrsc.orgresearchgate.net The observation of cross-peaks in the NOESY spectrum between protons of the [C10mim] cation and components of the DES confirms their close spatial relationship and the formation of self-assembled structures. nih.govrsc.orgresearchgate.net This technique helps to elucidate how the ionic liquid molecules arrange themselves in the presence of other species, leading to the formation of micelles or other aggregates. nih.govrsc.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful means to investigate the molecular vibrations and intermolecular interactions within 1-decan-3-methylimidazolium systems. acs.orgresearchgate.netedinst.com These complementary methods provide detailed information about the structural organization and the nature of the forces between the constituent ions and surrounding molecules. edinst.com

IR spectroscopy is particularly sensitive to changes in the dipole moment during a vibration, making it effective for studying polar functional groups. edinst.com In the context of [C10mim]-based ionic liquids, IR spectroscopy has been used to probe the interactions between the imidazolium cation and the anion, as well as with solvent molecules. researchgate.net Changes in the vibrational frequencies of specific bonds, such as the C-H stretches of the imidazolium ring, can indicate the formation of hydrogen bonds and the degree of ion pairing. researchgate.net

Raman spectroscopy, which relies on changes in polarizability, is highly sensitive to non-polar bonds and symmetric vibrations. edinst.com It is particularly useful for studying the carbon backbone of the decyl chain and the imidazolium ring. researchgate.net Studies on 1-decan-3-methylimidazolium bromide have utilized Raman spectroscopy to investigate the vibrational and rotational relaxation processes of solute molecules, providing insights into the dynamics of the local environment within the ionic liquid. researchgate.net The Raman spectrum of [C10mim]Br reveals distinct spectral windows that can be used to analyze the band shapes of probe molecules, offering information on the frictional forces experienced by solutes. researchgate.net

Together, IR and Raman spectroscopy provide a comprehensive picture of the vibrational landscape of 1-decan-3-methylimidazolium systems, elucidating the strength of intermolecular interactions such as hydrogen bonding and ion-ion pairing. nih.govrsc.org

Interactive Data Table: Vibrational Spectroscopy Techniques for [C10mim] Analysis

| Technique | Principle | Information Gained | Example Application for [C10mim] |

| Infrared (IR) Spectroscopy | Absorption of IR radiation causing molecular vibrations with a change in dipole moment. edinst.com | Analysis of polar functional groups, hydrogen bonding, and ion pairing. edinst.comresearchgate.net | Studying the interaction between the imidazolium cation and the anion in [C10mim][Cl]. researchgate.net |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on vibrational modes with a change in polarizability. edinst.com | Analysis of non-polar bonds, symmetric vibrations, and molecular backbone structure. researchgate.netedinst.com | Investigating the local environment and dynamics in [C10mim]Br using probe molecules. researchgate.net |

UV-Visible Spectroscopy for Concentration and Interaction Studies

UV-Visible spectroscopy is a valuable technique for studying the aggregation behavior and interactions of 1-decan-3-methylimidazolium-based systems, often by monitoring changes in the absorbance of a probe molecule. This method can be used to determine the critical micelle concentration (CMC), which is a key parameter characterizing the formation of micelles in solution. nih.govresearchgate.net

In a typical experiment, a UV-active probe, such as methyl orange, is added to solutions of 1-decan-3-methylimidazolium chloride ([C10mim][Cl]) at various concentrations. nih.govresearchgate.net The absorbance of the probe is then measured. nih.govresearchgate.net A plot of absorbance versus the concentration of the ionic liquid often shows a distinct change in slope, and the point of inflection is taken as the CMC. researchgate.net A red shift in the maximum wavelength (λmax) can also indicate the formation of micelles. researchgate.net

Furthermore, UV-Visible spectroscopy has been employed to investigate the interaction between [C10mim][Cl] and other molecules, such as drugs or components of deep eutectic solvents. nih.govresearchgate.net For example, the interaction of [C10mim][Cl] with the antidepressant drug nortriptyline (B1679971) hydrochloride was studied using UV-Vis spectroscopy, among other techniques. researchgate.net Similarly, the effect of different amino acid-based deep eutectic solvents on the CMC of [C10mim][Cl] has been assessed using this method. nih.gov

Dynamic Light Scattering (DLS) for Aggregation and Micellization Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution, making it an excellent tool for studying the aggregation and micellization of 1-decan-3-methylimidazolium-based ionic liquids. nih.govrsc.orgrsc.orgnih.gov DLS works by analyzing the fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. From these fluctuations, the hydrodynamic radius of the aggregates can be determined.

DLS has been instrumental in confirming the presence of micelles in aqueous solutions of [C10mim] salts and in determining their size. researchgate.net For instance, the aggregation behavior of 1-decan-3-methylimidazolium tetrafluoroborate ([C10mim][BF4]) in aqueous solutions of deep eutectic solvents (DESs) has been investigated using DLS. nih.govrsc.orgrsc.orgnih.gov These studies have shown that the presence of DESs can significantly influence the size of the micelles formed by the ionic liquid. nih.govrsc.orgrsc.orgnih.gov For example, DLS results indicated that [C10mim][BF4] forms larger micelles in aqueous solutions of choline (B1196258) chloride-urea compared to choline chloride-glycerol. nih.govrsc.orgrsc.orgnih.gov

The technique has also been used to study the interaction of 1-decan-3-methylimidazolium chloride ([C10mim][Cl]) with other molecules, such as the antidepressant drug nortriptyline hydrochloride, providing evidence for the incorporation of the drug molecules into the micelles. researchgate.net

Interactive Data Table: DLS Data for [C10mim][BF4] Micelles in Aqueous DES Solutions

| Aqueous DES System (5 wt%) | Average Hydrodynamic Radii (nm) |

| Choline Chloride-Urea | 94.6 |

| Choline Chloride-Glycerol | 82.8 |

Data from studies on the aggregation behavior of [C10mim][BF4] in the presence of deep eutectic solvents. nih.govrsc.orgrsc.orgnih.gov

Surface Tension and Conductivity Measurements for Interfacial Phenomena

Surface tension and conductivity measurements are fundamental in elucidating the interfacial behavior and self-aggregation of 1-decyl-3-methylimidazolium salts in aqueous solutions. As a surface-active ionic liquid, [C10mim] derivatives exhibit a distinct critical micelle concentration (CMC), a key parameter indicating the onset of micelle formation.

Research has shown that the CMC of this compound bromide ([C10mim][Br]) in water, as determined by surface tension, conductivity, and other methods, displays a characteristic U-shaped curve with a minimum at approximately 298 K. epa.gov This behavior is crucial for applications in micellar catalysis and drug delivery. The amphiphilic nature of the [C10mim] cation, with its long hydrophobic decyl chain and polar imidazolium headgroup, drives its assembly at interfaces and in bulk solution.